molecular formula C5H3ClF3NO B2863737 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole CAS No. 2402830-73-1

4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

Cat. No. B2863737
CAS RN: 2402830-73-1
M. Wt: 185.53
InChI Key: OEJRYGDATDXXIT-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity .


Synthesis Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .


Molecular Structure Analysis

The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds have three equivalent C–F bonds .


Physical And Chemical Properties Analysis

The trifluoromethyl group is highly electronegative and lipophilic . These properties can significantly influence the physical and chemical properties of the compounds that contain this group .

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • A study by Luo et al. (2012) presented a [3 + 2] annulation method between a terminal alkyne and a carboxamide, using a gold-catalyzed oxidation strategy to synthesize 2,4-oxazoles, a crucial structure in natural products. The use of bidentate ligands was crucial for controlling the reactivity of the gold carbene intermediate, a method that can be applied to other oxidative gold catalysis (Luo et al., 2012).
  • Corrosion Inhibition :

    • The work by Li et al. (2007) focused on the use of triazole derivatives as inhibitors for mild steel corrosion in acidic media. They synthesized new inhibitors, studied their efficiency, and analyzed their adsorption behavior, which is relevant for protecting metal surfaces in harsh chemical environments (Li et al., 2007).
  • Materials Science and Surface Chemistry :

    • Flegeau et al. (2006) described a method for functionalizing oxazoles, including those related to 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole, using the Suzuki coupling reaction. This process is important for developing new materials and complex molecules (Flegeau et al., 2006).
  • Chemical Reactivity and Molecular Modeling :

    • Dippold and Klapötke (2013) explored the synthesis and structural characterization of 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol and its derivatives. Their research provides insights into the energetic properties and synthesis of new energetic 1,2,4-triazole derivatives, which is valuable for designing high-performance materials (Dippold & Klapötke, 2013).

Future Directions

The field of trifluoromethylation is rapidly advancing, with new methods and applications being developed . Future research will likely continue to explore the potential of trifluoromethyl-containing compounds in various fields, including pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NO/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJRYGDATDXXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

CAS RN

2402830-73-1
Record name 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
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